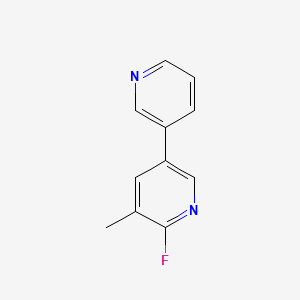

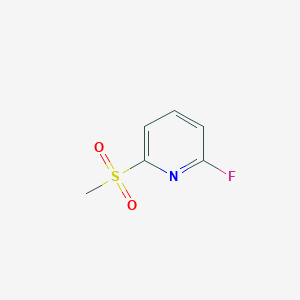

2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine

Vue d'ensemble

Description

“2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine” is a chemical compound with the CAS Number: 1214339-11-3 . It has a molecular weight of 188.2 and its IUPAC name is 6-fluoro-5-methyl-3,3’-bipyridine . It is stored at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied . For instance, it can be involved in Suzuki–Miyaura coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .Applications De Recherche Scientifique

Fluorescence Sensors

- Fluorescence ON/OFF Switching Zn2+ Sensor : A series of fluorescent Zn2+ sensors based on a pyridine-pyridone core structure was developed. These sensors, including derivatives of 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine, demonstrate strong fluorescence with Zn2+ and are useful for biological applications, such as imaging Zn2+ in living cells (Hagimori et al., 2013).

Chemo-Sensing

- Selective Fluorescent "Turn On" Chemo-Sensing of Al3+ : Salicylaldehyde-based hydrazones, including derivatives of this compound, exhibit enhanced fluorescence response towards Al3+, making them suitable for detecting Al3+ in living cells (Rahman et al., 2017).

Pharmaceutical Research

- Inotropic Activity for Congestive Heart Failure Treatment : Certain pyridinyl-pyridinone derivatives, including this compound structures, have been synthesized for positive inotropic activity. These compounds are potential treatments for congestive heart failure (Yamanaka et al., 1991).

Photoreactions in Molecular Compounds

- Proton Transfer in Photoreactions : Studies of 2-(1H-pyrazol-5-yl)pyridine derivatives, related to this compound, exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These are important for understanding molecular processes in chemistry (Vetokhina et al., 2012).

Material Science

- Aggregation-Induced Emission Enhancement : A compound featuring a 2-((9H-fluoren-9-ylidene)methyl)pyridine fragment, closely related to this compound, was developed for its aggregation-induced emission enhancement and mechanofluorochromic properties. This is valuable for creating materials that change emission colors under mechanical stimuli (Kuimov et al., 2020).

Biochemical Analysis

- Nicotinic Acetylcholine Receptor Binding : Derivatives of this compound were studied for their binding properties to nicotinic acetylcholine receptors, providing insights into the development of new pharmaceuticals (Doll et al., 1999).

Safety and Hazards

The safety information for “2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine” includes hazard statements H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water in case of contact with eyes .

Propriétés

IUPAC Name |

2-fluoro-3-methyl-5-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-8-5-10(7-14-11(8)12)9-3-2-4-13-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAQURCLZBILHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-c]pyridine-2-methanamine](/img/structure/B3346554.png)

![Pyrrolo[1,2-a]quinoxaline-8-carbonitrile](/img/structure/B3346568.png)

![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)

![1-Azabicyclo[2.2.2]octane, 3-(2-quinolinyloxy)-](/img/structure/B3346637.png)